N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
CAS No.: 865286-60-8
Cat. No.: VC4967885
Molecular Formula: C16H19N3O3
Molecular Weight: 301.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865286-60-8 |
|---|---|
| Molecular Formula | C16H19N3O3 |
| Molecular Weight | 301.346 |
| IUPAC Name | N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C16H19N3O3/c1-21-13-9-7-12(8-10-13)15-18-19-16(22-15)17-14(20)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,19,20) |
| Standard InChI Key | BTJIVCMKROYYFT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3 |
Introduction
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic compound belonging to the 1,3,4-oxadiazole family. Oxadiazoles are heterocyclic compounds known for their versatile applications in medicinal chemistry, particularly as scaffolds for drug development. This specific compound features a 4-methoxyphenyl group and a cyclohexanecarboxamide moiety, suggesting potential biological activity.
Synthesis
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
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Formation of Acid Hydrazide: The precursor is synthesized by reacting hydrazine hydrate with an ester or acid derivative.
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Cyclization to Form Oxadiazole: The hydrazide undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride or acetic anhydride.
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Amidation Reaction: The oxadiazole intermediate is reacted with cyclohexanecarbonyl chloride to yield the final compound.
Spectroscopic Characterization
To confirm the structure of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide, standard analytical techniques are employed:
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Infrared (IR) Spectroscopy:
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Characteristic peaks include:
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C=O stretch (amide): ~1650 cm⁻¹
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C-O-C stretch (methoxy group): ~1250 cm⁻¹
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N-N stretch (oxadiazole): ~1100 cm⁻¹
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Nuclear Magnetic Resonance (NMR):
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Proton (H-NMR): Signals for aromatic protons (~7 ppm), methoxy group (~3.8 ppm), and cyclohexane protons (~1–2 ppm).
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Carbon (C-NMR): Peaks corresponding to carbonyl carbon (~175 ppm) and aromatic carbons (~120–150 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Potential ADMET Profile
The predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for this compound includes:
| Parameter | Prediction |
|---|---|
| Absorption | High oral bioavailability due to favorable lipophilicity and molecular weight |
| Distribution | Moderate plasma protein binding expected |
| Metabolism | Likely metabolized via hepatic enzymes |
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